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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of lactose,

with a specific focus on β-lactose. It details the physicochemical properties, crystalline

structures, and analytical methodologies crucial for the characterization and control of lactose

polymorphs in research and pharmaceutical development.

Introduction to Lactose Polymorphism
Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the

pharmaceutical industry. Its utility is deeply influenced by its solid-state properties, which are

dictated by its ability to exist in various crystalline and amorphous forms. This phenomenon,

known as polymorphism, results in materials with the same chemical composition but different

internal crystal structures. These structural differences lead to distinct physicochemical

properties, including solubility, stability, hygroscopicity, and compressibility, all of which are

critical parameters in drug formulation and manufacturing.

Lactose exists primarily as two anomers, α-lactose and β-lactose, which differ in the orientation

of the hydroxyl group at the C1 carbon of the glucose unit. In aqueous solution, these anomers

interconvert in a process called mutarotation, reaching an equilibrium of approximately 37% α-

lactose and 63% β-lactose at 20°C. The conditions of crystallization, particularly temperature,

determine which anomeric form crystallizes from the solution, leading to several key

polymorphic and hydrated forms. Understanding and controlling these forms is paramount for

ensuring product consistency, performance, and stability.
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Crystalline Forms of Lactose
The primary crystalline forms of lactose of pharmaceutical interest are α-lactose monohydrate,

anhydrous α-lactose (stable and unstable), and anhydrous β-lactose. Amorphous lactose, a

non-crystalline form, is also significant due to its high hygroscopicity and reactivity.

β-Lactose Anhydrous (β-LA)
Anhydrous β-lactose is a key crystalline form, particularly valued in direct compression tablet

manufacturing due to its superior compressibility and compaction properties compared to α-

lactose monohydrate.

Formation: β-lactose is the predominant form that crystallizes from an aqueous solution at

temperatures above 93.5°C. Industrially, it is often produced by roller drying a concentrated

lactose solution. Commercial grades of β-lactose typically contain around 80-85% β-lactose,

with the remainder being anhydrous α-lactose.

Properties: β-lactose exhibits higher initial solubility and is more hygroscopic than α-lactose

monohydrate. However, under high humidity conditions, the anhydrous β-form can be unstable

and may convert to the more stable α-lactose monohydrate.

Other Key Lactose Forms
α-Lactose Monohydrate (α-LMH): This is the most common and thermodynamically stable

form of lactose at temperatures below 93.5°C. It crystallizes as hard, brittle tomahawk-

shaped crystals containing one molecule of water per molecule of lactose. It is widely used

as a filler and binder in wet granulation processes.

Anhydrous α-Lactose (α-LA): The water of crystallization can be removed from α-LMH by

heating, which can result in two anhydrous forms. The unstable, hygroscopic form is created

by rapid heating, while slow heating can produce a more stable anhydrous form.

Amorphous Lactose: This form is produced by rapid drying processes like spray drying or

freeze drying. It is highly hygroscopic and physically unstable, with a tendency to

recrystallize when exposed to heat and humidity above its glass transition temperature.

Quantitative Data Presentation
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The distinct physical and chemical properties of the primary lactose polymorphs are

summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Lactose
Polymorphs

Property
α-Lactose Monohydrate (α-
LMH)

β-Lactose Anhydrous (β-
LA)

Molecular Formula C₁₂H₂₂O₁₁·H₂O C₁₂H₂₂O₁₁

Molecular Weight 360.31 g/mol 342.30 g/mol

Typical Melting Point ~201-202°C (decomposes) ~252°C

Specific Rotation [α]D²⁰ +89.4° (initial) +35° (initial)

Solubility in Water ( g/100 mL

at 25°C)
7 50

True Density ~1.54 g/cm³ ~1.59 g/cm³

Hygroscopicity Low Higher than α-LMH

Stability Most stable form below 93.5°C
Can convert to α-LMH in high

humidity

Table 2: Crystallographic Data for β-Lactose
Parameter Value

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions a = 10.839 Å, b = 13.349 Å, c = 4.954 Å

Angle (β) 91.31°

Molecules per Unit Cell (Z) 2
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Experimental Protocols for Polymorph
Characterization
Accurate characterization of lactose polymorphs is essential for quality control. The following

are detailed protocols for the key analytical techniques used.

X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying crystalline polymorphs by their unique diffraction

patterns.

Objective: To identify and quantify the polymorphic forms of lactose in a given sample.

Methodology:

Sample Preparation:

Gently grind the lactose sample to a fine, uniform powder (particle size 5-30 µm) using an

agate mortar and pestle to ensure random crystal orientation and minimize preferred

orientation effects.

Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is

level with the holder's rim. Avoid excessive pressure that could induce phase

transformations.

For moisture-sensitive samples like anhydrous forms, sample preparation should be

conducted in a low-humidity environment (e.g., a glovebox flushed with nitrogen).

Instrument Setup (Typical):

Radiation Source: Cu Kα (λ = 1.5406 Å)

Geometry: Bragg-Brentano reflection or transmission Debye-Scherrer.

Voltage and Current: 40-45 kV and 40 mA.

Scan Range (2θ): 5° to 40°
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Step Size: 0.02°

Scan Speed/Time per Step: 1-2 seconds per step.

Data Analysis:

Identify the polymorphic form by comparing the positions of the diffraction peaks (in °2θ) to

reference patterns.

Characteristic Peaks (°2θ):

β-Lactose Anhydrous: ~10.5°, 20.9°[1]

α-Lactose Monohydrate: ~12.5°, 16.4°, 19.9°, 20.1°

For quantitative analysis, use methods like Rietveld refinement or construct a calibration

curve using the peak area or intensity of a characteristic, non-overlapping peak for each

polymorph.

Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal events, such as melting, crystallization,

and dehydration, providing quantitative information about the sample's composition.

Objective: To quantify the amount of α-lactose monohydrate and detect the presence of

amorphous or other anhydrous forms.

Methodology:

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a

certified indium standard.

Sample Preparation:

Accurately weigh 2-5 mg of the lactose sample into a standard aluminum DSC pan.

Seal the pan using a press. For dehydration studies of α-lactose monohydrate, a pinhole

in the lid is recommended to allow for the escape of water vapor. For other analyses, a
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hermetically sealed pan can be used to prevent moisture loss/gain.

Place an empty, sealed pan of the same type in the reference position.

Instrument Setup (Typical):

Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

Heating Rate: A standard rate of 10°C/min.

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to

approximately 260°C.

Data Analysis:

Identify thermal events from the resulting thermogram.

Dehydration of α-LMH: An endotherm around 140-150°C corresponds to the loss of crystal

water. The enthalpy of this transition (~150 J/g) can be used to quantify the amount of α-

LMH present.

Recrystallization of Amorphous Lactose: An exotherm typically between 160-180°C

indicates the crystallization of any amorphous content.

Melting: Endotherms above 200°C correspond to the melting of the anhydrous forms (α-

lactose melts around 216°C, β-lactose around 252°C).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules and can be

used to differentiate between polymorphs based on their unique spectral fingerprints.

Objective: To qualitatively identify different lactose polymorphs.

Methodology:

Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.
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Place a small amount of the lactose powder onto the crystal to completely cover the

sampling area.

Apply consistent pressure using the ATR's pressure clamp to ensure good contact

between the sample and the crystal.

Instrument Setup (Typical):

Spectral Range: 4000 to 600 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: Average 16-32 scans to obtain a good signal-to-noise ratio.

Collect a background spectrum of the clean, empty ATR crystal before analyzing the

sample.

Data Analysis:

Analyze the "fingerprint" region (1500-800 cm⁻¹) of the spectrum.

Characteristic Bands:

β-Lactose Anhydrous: A unique peak around 948-950 cm⁻¹.

α-Lactose Anhydrous: A unique peak around 855 cm⁻¹.

α-Lactose Monohydrate: A characteristic band at 920 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H-NMR)
Spectroscopy
¹H-NMR is a powerful tool for the quantitative determination of the α and β anomeric ratio in a

lactose sample.

Objective: To precisely quantify the α/β anomeric ratio.

Methodology:
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Sample Preparation:

Accurately weigh approximately 10-20 mg of the lactose sample.

Dissolve the sample in ~0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is

the preferred solvent as it inhibits the mutarotation of lactose, preserving the solid-state

anomeric ratio in the solution for the duration of the experiment (typically <10 minutes).[1]

[2][3]

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup (Typical):

Spectrometer Frequency: 400 MHz or higher.

Temperature: 25°C.

Number of Scans: 8-16 scans.

Relaxation Delay: 5 seconds to ensure full relaxation of protons.

Data Analysis:

Integrate the area of the anomeric proton signals. These appear as partially resolved

doublets in the spectrum.

Signal Assignments (in DMSO-d₆):

α-anomer: Doublet around 6.3 ppm.[1][2]

β-anomer: Doublet around 6.6 ppm.[1][2]

Calculate the percentage of each anomer from the relative integrated areas of their

respective peaks.

Visualizations of Key Processes and Workflows
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The following diagrams illustrate the relationships between lactose forms and the typical

workflows for their analysis.

Caption: The process of mutarotation of lactose anomers in an aqueous solution.
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Caption: Temperature-dependent crystallization pathways for lactose polymorphs.
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Caption: A typical experimental workflow for the complete characterization of lactose

polymorphs.

Need Custom Synthesis?
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To cite this document: BenchChem. [An In-depth Technical Guide to β-Lactose
Polymorphism and Crystalline Forms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051086#beta-lactose-polymorphism-and-crystalline-
forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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